![molecular formula C22H31N5O2S2 B13857953 1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes oxazole, thiazole, and pyridine rings, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol involves multiple steps, including the formation of oxazole and thiazole rings, followed by their integration into the final compound. The general synthetic route can be summarized as follows:
Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is formed via a condensation reaction between a thioamide and a halogenated ketone or aldehyde.
Integration of Rings:
Final Assembly: The final compound is assembled by attaching the pyridine derivative to a dimethylpropan-1-ol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides and ketones, respectively.
Reduction: Reduction reactions can target the oxazole and thiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and ketones.
Reduction: Reduced oxazole and thiazole derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and hydroxyl groups.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s ability to interact with biological macromolecules.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl and hydroxyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol shares similarities with other heterocyclic compounds, such as:
- 2-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol
- 4-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol
Uniqueness
The compound’s uniqueness lies in its specific combination of oxazole, thiazole, and pyridine rings, along with the presence of both sulfanyl and hydroxyl groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H31N5O2S2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C22H31N5O2S2/c1-21(2,3)16-10-25-18(29-16)12-30-19-11-26-20(31-19)27-17-7-6-15(9-24-17)8-23-13-22(4,5)14-28/h6-7,9-11,23,28H,8,12-14H2,1-5H3,(H,24,26,27) |
InChIキー |
GQTPCOMZBGFWLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3=NC=C(C=C3)CNCC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


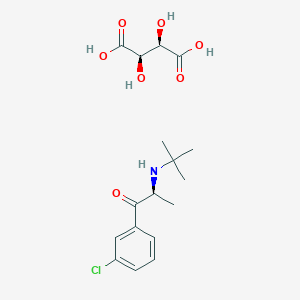
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
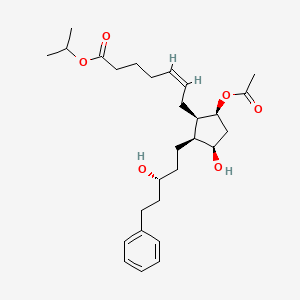
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
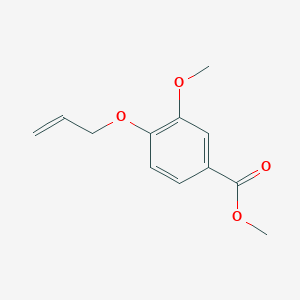
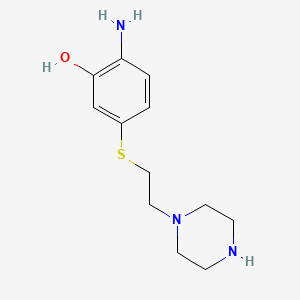
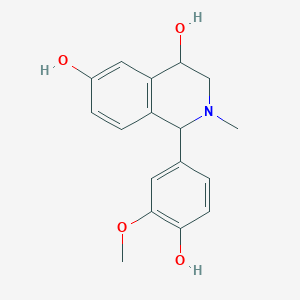
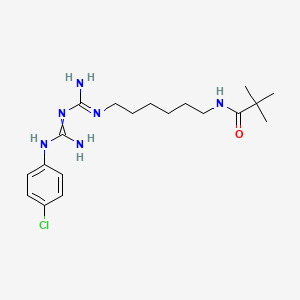
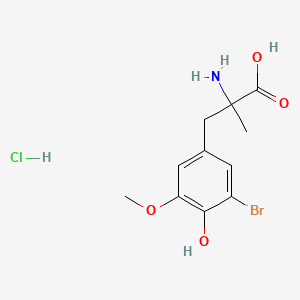

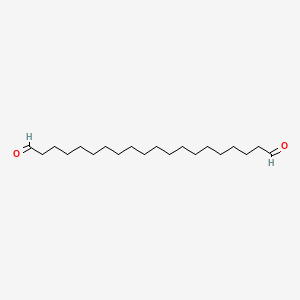
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
